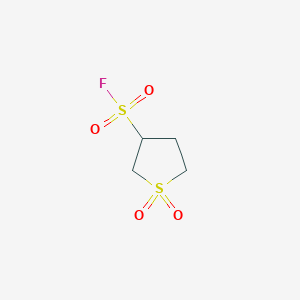

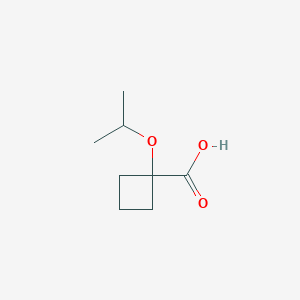

1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride, also known as DTSSP, is a chemical compound that is widely used in scientific research. It is a water-soluble, membrane-impermeable, and heterobifunctional cross-linker that is commonly used to covalently link proteins and other biomolecules. DTSSP has several advantages over other cross-linkers, including its ability to react with a wide range of functional groups, its stability in aqueous solutions, and its low toxicity.

Scientific Research Applications

Synthesis and Chemical Properties

1,1-Dioxo-1λ⁶-thiolane-3-sulfonyl fluoride is a sulfonyl fluoride, a class of compounds with diverse applications in synthesis and chemical research. Laudadio et al. (2019) describe an electrochemical approach to prepare sulfonyl fluorides using thiols or disulfides with potassium fluoride. This method offers a mild and environmentally benign route for generating these compounds, highlighting their broad substrate scope including various alkyl, benzyl, aryl, and heteroaryl groups (Laudadio et al., 2019).

Applications in Click Chemistry

The popularity of sulfur(VI) fluoride exchange (SuFEx) click chemistry has increased the interest in sulfonyl fluorides. Cao et al. (2020) demonstrate an accelerated synthesis of sulfonyl fluorides using electrochemical oxidative coupling, which is significant for SuFEx reactions. This approach showcases the quick and efficient production of sulfonyl fluorides, essential for click chemistry applications (Cao et al., 2020).

Role in Protein and Peptide Labeling

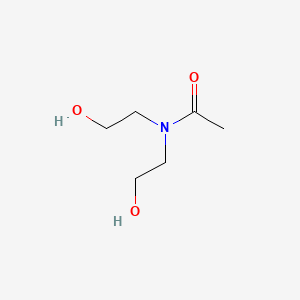

Sulfonyl fluorides, including 1,1-Dioxo-1λ⁶-thiolane-3-sulfonyl fluoride, find utility in bioconjugation chemistry, particularly in labeling peptides and proteins. De Bruin et al. (2005) developed a fluoropyridine-based maleimide reagent for labeling peptides and proteins via conjugation with a thiol function. This demonstrates the compound's potential in creating radiopharmaceuticals for positron emission tomography (PET) (De Bruin et al., 2005).

Utility in Organic Synthesis

The reactivity and stability of sulfonyl fluorides make them valuable in various organic synthesis applications. Smedley et al. (2018) show the use of sulfonyl fluorides as connective hubs in synthesizing novel organic compounds, underlining their versatility in chemical reactions (Smedley et al., 2018).

properties

IUPAC Name |

1,1-dioxothiolane-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZDJPOKOBIZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2725939.png)

![diethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2725940.png)

![2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2725941.png)

![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/no-structure.png)

![N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2725948.png)

![3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2725949.png)

![1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2725951.png)